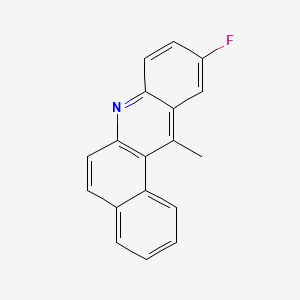

Benz(a)acridine, 10-fluoro-12-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .

Preparation Methods

The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives, often using hydrogenation catalysts.

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:

Benz(a)acridine, 10-methyl-: Similar in structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

Amsacrine (m-AMSA): An acridine derivative used clinically as an anticancer agent, known for its ability to inhibit topoisomerase II.

Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties, currently under clinical investigation.

The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.

Biological Activity

Benz(a)acridine, 10-fluoro-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a fused acridine structure with specific substitutions that enhance its biological properties. Here, we explore its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₃FN

- Key Features : The presence of fluorine and methyl groups at the 10 and 12 positions respectively contributes to its unique chemical behavior.

Anticancer Activity

Research indicates that Benz(a)acridine derivatives exhibit significant anticancer properties. Key findings include:

- DNA Interaction : The compound acts as a DNA intercalator, disrupting normal DNA function by binding to DNA grooves. This interaction can lead to cytotoxic effects against cancer cells by inhibiting essential cellular processes such as DNA replication and repair.

- Inhibition of Topoisomerases : Studies have shown that Benz(a)acridine, 10-fluoro-12-methyl- inhibits topoisomerases, enzymes critical for DNA unwinding during replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Case Study - Dimethyl-10,12-benz(a)acridine : A related compound demonstrated reversible inhibition of DNA and RNA synthesis in transformed fibroblast cells, indicating a potential mechanism for its anticancer activity. It was observed that the compound preferentially affected transformed cells over normal ones .

Antimicrobial Properties

Benz(a)acridine derivatives have also been investigated for their antimicrobial properties:

- Activity Against Drug-resistant Strains : Initial studies suggest that these compounds may possess antimicrobial effects against various pathogens, making them candidates for treating drug-resistant infections.

Structure-Activity Relationship (SAR)

The structural modifications of Benz(a)acridine significantly influence its biological activity:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Benz[a]pyrene | Polycyclic Aromatic | Known carcinogen; involved in DNA damage |

| Acridine | Heterocyclic | Antimicrobial properties; used in chemotherapy |

| 9-Aminoacridine | Amino Derivative | Anticancer agent; inhibits topoisomerases |

| 10-Methylbenz[a]acridine | Methylated Derivative | Potentially less toxic than benz[a]pyrene |

| 12-Methylbenz[a]acridine | Methylated Derivative | Investigated for biological activity |

The unique substitution pattern of Benz(a)acridine, 10-fluoro-12-methyl- may enhance its biological activity while potentially reducing toxicity compared to other similar compounds.

The mechanisms underlying the biological activity of Benz(a)acridine derivatives are multifaceted:

- DNA Intercalation : The compound intercalates between base pairs in DNA, leading to structural distortions that inhibit replication and transcription processes.

- Topoisomerase Inhibition : By inhibiting topoisomerases, these compounds prevent the necessary unwinding of DNA during replication.

- Cell Cycle Arrest : The disruption of normal cellular processes can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

CAS No. |

436-30-6 |

|---|---|

Molecular Formula |

C18H12FN |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

10-fluoro-12-methylbenzo[a]acridine |

InChI |

InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3 |

InChI Key |

JKOLYLMWKXHXBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.